6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound features a pyrimidine ring substituted with an ethoxy group and an imidazole moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the ethoxy group and the imidazole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, altering their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An antimicrobial agent with a similar imidazole structure.
Omeprazole: A proton pump inhibitor with a pyrimidine ring.
Tinidazole: Another antimicrobial agent with an imidazole ring.
Uniqueness
6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of an imidazole and a pyrimidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-ethoxy-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-20-12-8-11(16-9-17-12)13(19)15-5-7-18-6-4-14-10(18)2/h4,6,8-9H,3,5,7H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLZIODJMBADDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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